molecular formula C17H15N3O7S3 B2994434 (Z)-ethyl 2-(6-(methylsulfonyl)-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-39-8

(Z)-ethyl 2-(6-(methylsulfonyl)-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2994434
CAS No.: 865247-39-8
M. Wt: 469.5
InChI Key: AWDPITHWMYFRGM-ZCXUNETKSA-N
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Description

(Z)-ethyl 2-(6-(methylsulfonyl)-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H15N3O7S3 and its molecular weight is 469.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds involves intramolecular cyclization and intermediate formation of dications, with the study focusing on cyclic orthothioesters of isothiochromanones and related derivatives (Coustard, 2001).
  • Another relevant research highlights the synthesis of Thieno[3,2-d]isothiazole derivatives and their intermediate formation process, contributing to the understanding of related chemical structures and synthesis pathways (James & Krebs, 1982).
  • The creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, involving the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, is a key area of focus. This process leads to the formation of various derivatives with confirmed structures through elemental analysis and spectroscopic data (Mohamed, 2014; 2021).

Antimicrobial Activities

  • Research into the antimicrobial activities of thiazole derivatives, including the synthesis of products with potential antibacterial and antifungal effects against a variety of microbial strains, is significant. This exploration contributes to the understanding of the potential biomedical applications of such compounds (Wardkhan et al., 2008).

Antiproliferative Activities

  • Another crucial area of study is the antiproliferative activity of thiazole derivatives against human cancer cell lines. The importance of specific functional groups, such as the nitro group on thiazolidinone moiety, in influencing antiproliferative activity is a key finding (Chandrappa et al., 2008).

Catalysis and Sensor Applications

  • The development of sensors, specifically those for detecting metal ions like Cu2+ and Hg2+ in semi-aqueous media, is an important application. This involves the use of benzothiazole-based receptors and highlights the role of internal charge transfer mechanisms in the sensing process (Wagh et al., 2015).

Synthesis of Novel Derivatives

  • The field also includes the synthesis of novel derivatives, like ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates, showcasing the efficiency and environmental friendliness of the processes involved (Kalhor, 2015).

Properties

IUPAC Name

ethyl 2-[6-methylsulfonyl-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O7S3/c1-3-27-15(21)9-19-11-5-4-10(30(2,25)26)8-13(11)29-17(19)18-16(22)12-6-7-14(28-12)20(23)24/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDPITHWMYFRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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